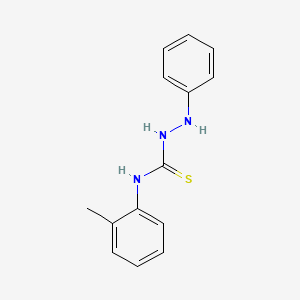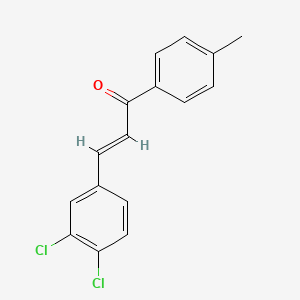
3-(3,4-Dichlorophenyl)-1-(p-tolyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DICHLORO-4’-METHYLCHALCONE: is a chalcone derivative with the chemical formula C16H12Cl2O and a molecular weight of 291.179 g/mol . Chalcones are aromatic ketones that form the central core of many important biological compounds. They are known for their diverse pharmacological activities and are biogenetic precursors of flavonoids and isoflavonoids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DICHLORO-4’-METHYLCHALCONE typically involves the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an ethanol or methanol solvent . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as recrystallization or column chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-DICHLORO-4’-METHYLCHALCONE can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like can be used for epoxidation.
Reduction: or with a palladium catalyst can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium carbonate (K2CO3) .
Major Products:
- Various substituted chalcones from substitution reactions .
Epoxides: from oxidation.
Dihydrochalcones: from reduction.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor for synthesizing other complex organic molecules.
- Employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
- Exhibits antibacterial , antifungal , anti-inflammatory , and anticancer properties .
- Investigated for its potential to inhibit enzymes and pathways involved in disease processes .
Industry:
- Potential applications in the development of pharmaceuticals and agrochemicals .
- Used in the synthesis of materials with specific properties for industrial applications .
Wirkmechanismus
The mechanism of action of 3,4-DICHLORO-4’-METHYLCHALCONE involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: The compound can inhibit enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential microbial enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison:
- 3,4-DICHLORO-4’-METHYLCHALCONE is unique due to the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other chalcones with different substitution patterns .
- The presence of chlorine atoms enhances its lipophilicity and electron-withdrawing effects , which can affect its interaction with biological targets and its overall pharmacological profile .
Eigenschaften
CAS-Nummer |
86710-09-0 |
|---|---|
Molekularformel |
C16H12Cl2O |
Molekulargewicht |
291.2 g/mol |
IUPAC-Name |
(E)-3-(3,4-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-6-13(7-3-11)16(19)9-5-12-4-8-14(17)15(18)10-12/h2-10H,1H3/b9-5+ |
InChI-Schlüssel |
UPSMETLAEOAZHC-WEVVVXLNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



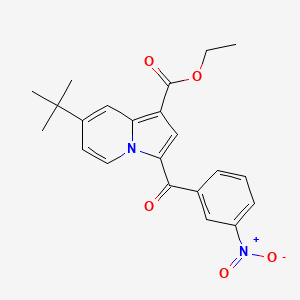

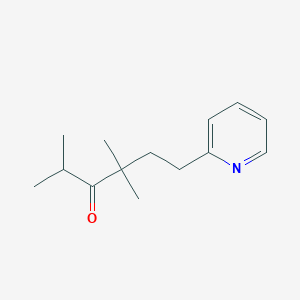
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)

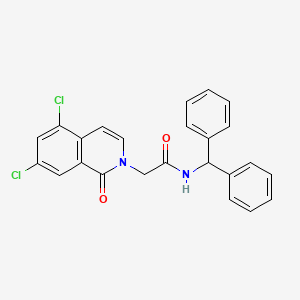
![5-[3-(benzyloxy)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11962312.png)


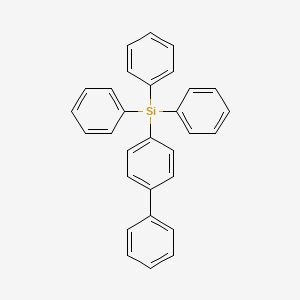
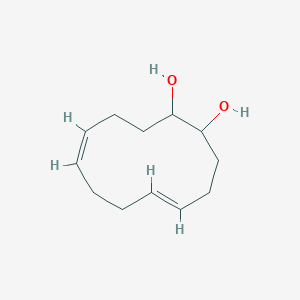
![3-(3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11962347.png)
